molecular formula C20H19F3N2O2 B6570313 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 946368-33-8

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B6570313
CAS No.: 946368-33-8
M. Wt: 376.4 g/mol
InChI Key: PTMGPXIXEHMJPC-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a propanoyl group and at the 6-position with a 4-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline core provides a rigid bicyclic structure that may influence receptor binding or enzymatic interactions. Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in structurally related compounds .

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-14-12-16(9-10-17(14)25)24-19(27)13-5-7-15(8-6-13)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMGPXIXEHMJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline moiety linked to a trifluoromethyl benzamide group. The presence of these functional groups may enhance its biological interactions and therapeutic potential. The molecular formula is C20H22F3N2OC_{20}H_{22}F_3N_2O, and it has a molecular weight of approximately 392.4 g/mol.

Antimicrobial Properties

Research indicates that compounds with a tetrahydroquinoline structure often exhibit antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AM. tuberculosis125 µM
Compound BMRSA62.5 µM
This compoundTBD

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases . The inhibition constants (IC50 values) for these compounds ranged from 27.04 to 106.75 µM for AChE inhibition .

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors. The structural configuration allows it to fit into active sites, thereby inhibiting their activity or modulating their function.

Synthesis Methods

The synthesis of this compound typically involves multiple steps starting from readily available precursors. One common method is the Pictet-Spengler reaction , which facilitates the formation of the tetrahydroquinoline core by reacting an aldehyde or ketone with an amine in the presence of an acid catalyst .

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Pictet-SpenglerAldehyde/Ketone + Amine
Step 2AcylationAcid Chloride + Tetrahydroquinoline
Step 3TrifluoromethylationTrifluoromethylating agent

Case Studies

Recent studies have highlighted the efficacy of similar compounds in treating autoimmune diseases. For example, one study demonstrated that tetrahydroquinoline derivatives improved bioavailability and therapeutic effects in models of psoriasis and rheumatoid arthritis . This suggests that this compound could be a promising candidate for further investigation in autoimmune conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydroquinoline 1-Propanoyl, 6-(4-CF3-benzamide) ~389.41 High lipophilicity, rigid scaffold
N-[2-(1-Methyl-THQ-6-yl)-2-Morpholinoethyl]-4-CF3-Benzamide Tetrahydroquinoline 1-Methyl, morpholinoethyl linker 362.39 Enhanced solubility
5-(4-(4-Cl-Phenylsulfonyl)Phenyl)-4-(2,4-F2-Ph)-2H-1,2,4-Triazole-3-Thione 1,2,4-Triazole Phenylsulfonyl, difluorophenyl ~480.00 Tautomerism, moderate membrane permeation
Flutolanil Benzamide 3-Methoxyisopropylphenyl 323.29 Fungicidal activity

Table 2: Spectral Data Comparison

Compound Class IR Absorption (cm⁻¹) 1H-NMR Features
Target Compound (Propanoyl-THQ) 1680–1700 (C=O), 1250–1260 (C-F stretch) δ 1.2–1.5 (propanoyl CH3), δ 7.8–8.1 (benzamide)
1,2,4-Triazole-Thiones 1247–1255 (C=S), 3278–3414 (NH) δ 7.5–8.3 (aromatic protons), absence of C=O
Flutolanil 1660–1680 (C=O), 1120–1140 (C-F) δ 1.3–1.4 (isopropyl CH3), δ 6.8–7.2 (aryl H)

Research Findings and Implications

  • In contrast, triazole and tetrazole analogs are more suited for agrochemical uses .
  • Synthetic Challenges: Propanoyl substitution on tetrahydroquinoline requires precise acylation conditions to avoid side reactions, unlike methyl or benzyl groups .
  • Metabolic Stability : The trifluoromethyl group in all analogs resists oxidative metabolism, but morpholine or ethyl linkers may introduce new metabolic pathways .

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